![molecular formula C15H13F6N3O4S2 B560095 N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide CAS No. 1335106-03-0](/img/structure/B560095.png)

N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide

Übersicht

Beschreibung

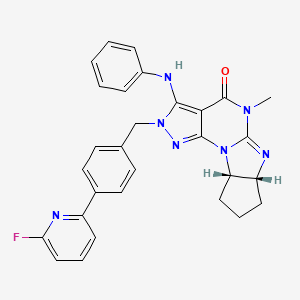

“N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide” is a complex organic compound. It contains a hexafluoroisopropanol group, a phenyl group, a sulfamoyl group, and a thiazole group. The hexafluoroisopropanol group is known to have unique features compared to its non-fluoro analogue isopropanol .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The hexafluoroisopropanol group is a fluorinated alcohol group, the phenyl group is a cyclic aromatic group, the sulfamoyl group contains sulfur and nitrogen, and the thiazole group is a heterocyclic compound containing sulfur and nitrogen .Wissenschaftliche Forschungsanwendungen

Medicine: Diabetes Management

SR1001 has shown promise in preventing type 1 diabetes in animal models before its onset. Researchers found that SR1001 eliminated the incidence of diabetes and minimized insulitis, an inflammation associated with and destructive to insulin-producing cells .

Ophthalmology: Diabetic Retinopathy

In ophthalmology, SR1001 has been used as a RORγt inhibitor to halt retinal inflammation, capillary degeneration, and the progression of diabetic retinopathy, which is a leading cause of blindness in the working-age population .

Immunology: Inflammation and Autoimmune Diseases

SR1001 significantly reduced the expressions of GEF-H1, RhoA, and ROCK1 in model mice, indicating its potential application in reducing inflammation and treating autoimmune diseases by inhibiting Th17 cell differentiation .

Molecular Biology: Nuclear Receptor Research

In molecular biology, SR1001 serves as a RORα/RORγt antagonist , providing a tool for studying the role of these nuclear receptors in various biological processes .

Wirkmechanismus

Target of Action

SR1001 is a synthetic retinoic-acid-receptor-related orphan receptor (ROR) modulator . It primarily targets the retinoic acid-related orphan receptors RORα and RORγt . These receptors function as ligand-dependent transcription factors and play critical roles in the differentiation and function of various tissues, including neural, immune, and metabolic tissues .

Mode of Action

The interaction of SR1001 with the ligand binding sites of RORα and RORγt induces conformational changes in these receptors . This alters the binding affinity of co-activators and co-repressors, leading to the suppression of the receptors’ transcriptional activity . In essence, SR1001 acts as an inverse agonist of RORα and RORγ .

Biochemical Pathways

The modulation of ROR activity by SR1001 affects several biochemical pathways. For instance, it has been shown to inhibit the differentiation of Th17 cells and the expressions of IL-17, GEF-H1, RhoA, and ROCK1 . Th17 cells are a subset of T cells that play a critical role in various inflammatory diseases . By inhibiting the differentiation of Th17 cells, SR1001 can potentially alleviate the symptoms of these diseases.

Pharmacokinetics

The effectiveness of sr1001 in various experimental models suggests that it has suitable bioavailability and can reach its target receptors in vivo .

Result of Action

The administration of SR1001 has been shown to significantly reduce the incidence of diabetes and insulitis in nonobese diabetic mice . It reduces proinflammatory cytokine expression, particularly Th17-mediated cytokines, reduces autoantibody production, and increases the frequency of CD4+ Foxp3+ T regulatory cells . These results suggest that SR1001 has potent anti-inflammatory effects.

Eigenschaften

IUPAC Name |

N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBSSKGBKHOLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348120 | |

| Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1335106-03-0 | |

| Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1335106-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of SR1001?

A1: SR1001 acts as an inverse agonist of retinoic acid receptor-related orphan receptors (RORs), specifically RORα and RORγt. [, , , , , , , , , , , , , , , , ]

Q2: How does SR1001's interaction with RORs affect downstream signaling?

A2: By binding to the ligand-binding domain of RORs, SR1001 prevents coactivator recruitment, effectively inhibiting ROR-mediated gene transcription. [, ] This leads to a decrease in the expression of pro-inflammatory cytokines, particularly those associated with the Th17 cell lineage, such as IL-17A. [, , , , , , ]

Q3: What is the significance of targeting Th17 cells in various disease models?

A3: Th17 cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including acute pancreatitis, diabetic retinopathy, and experimental abdominal aortic aneurysm. [, , , ] Inhibition of Th17 cell differentiation and function through SR1001 treatment has shown promising therapeutic effects in preclinical models of these conditions. [, , , ]

Q4: What is the molecular formula and weight of SR1001?

A4: The molecular formula of SR1001 is C14H14F6N4O4S2, and its molecular weight is 476.4 g/mol.

Q5: Is there any publicly available spectroscopic data for SR1001?

A5: While the research papers do not provide specific spectroscopic data, analytical techniques like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) have been used for its quantification in biological samples. []

Q6: Does SR1001 exhibit any catalytic properties?

A6: SR1001 is primarily investigated for its role as an inverse agonist of RORs. No catalytic properties have been reported in these studies.

Q7: Have computational methods been employed to study SR1001?

A8: While computational details are limited in the provided research, one study alludes to the use of bioinformatics analysis of ChIP-on-chip data to identify potential RORα target genes. [] This suggests the potential application of computational approaches to further investigate SR1001's mechanism of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)